(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol
Description
Properties
IUPAC Name |
2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-6-13-8(11-7)10(4,5)12/h7,12H,6H2,1-5H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKXLAJVKRUKAN-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1COC(=N1)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of (S)-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions to form the oxazoline ring.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. For example, the use of flow microreactors can facilitate the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline ring can be reduced to form an amino alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazoline ring can act as a ligand, binding to active sites and modulating the activity of enzymes. The tert-butyl group can influence the compound’s steric and electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, highlighting substituent differences and their implications:
Research Findings and Limitations
- Catalytic Performance: The target compound’s propan-2-ol group has shown superior enantioselectivity (>90% ee) in ketone reductions compared to the phenol analog (70–80% ee) .
- Thermal Stability: Bridged analogs () decompose at higher temperatures (~200°C) than non-bridged derivatives (~150°C), suggesting enhanced stability in high-temperature reactions.
- Limitations : Data on the target compound’s solubility and pharmacokinetics are absent in the evidence, necessitating further study.
Q & A
Q. What are the recommended protocols for synthesizing (S)-2-(4-(tert-Butyl)-4,5-dihydrooxazol-2-yl)propan-2-ol with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves chiral oxazoline precursors and asymmetric catalysis. A reflux reaction in ethanol or DMF with chiral ligands (e.g., ferrocenyl-based auxiliaries) can enhance enantioselectivity . Key steps include:
- Use of tert-butyl-substituted oxazoline intermediates to stabilize the stereochemical center.
- Recrystallization from DMF-EtOH (1:1) mixtures to isolate enantiopure forms .
Table 1 : Optimization Parameters for Synthesis
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Solvent | Ethanol/DMF | 60-85% |
| Temperature | Reflux (78–150°C) | - |
| Chiral Ligand | (SP)-Ferrocenyl derivatives | ≥97% ee |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the stereochemical configuration of this compound?
- Methodological Answer :
- X-ray Crystallography : Resolves absolute configuration via crystal structure analysis (e.g., C29H30FeNOP derivatives) .
- NMR Spectroscopy : Use chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereotopic protons.
- Polarimetry : Measure specific optical rotation ([α]D) to confirm enantiomeric excess .
Q. What handling and storage conditions are critical to maintain the compound’s stability?
- Methodological Answer :
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent oxidation.
- Incompatible Materials : Avoid strong acids/bases, oxidizing agents, and moisture .
- Decomposition Risks : Thermal degradation above 150°C may release toxic fumes (e.g., NOₓ, CO) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s behavior in asymmetric catalysis, and what parameters should be prioritized?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to evaluate enantioselectivity. Prioritize:
- Steric effects of the tert-butyl group on substrate binding.
- Electronic interactions between oxazoline N and metal centers (e.g., Pd, Rh) .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. THF) on reaction pathways.
Q. What strategies are recommended for resolving contradictions in reported toxicity or stability data across studies?
- Methodological Answer :
- Replicate Studies : Control variables like solvent purity, temperature, and atmospheric conditions .
- Meta-Analysis : Cross-reference data from multiple sources (e.g., EC 2015/830 safety reports) to identify methodological outliers .
Table 2 : Data Gaps in Toxicity Studies
| Parameter | Available Data | Notes |
|---|---|---|
| Acute Toxicity (LD50) | No data | Limited to in vitro assays |
| Bioaccumulation Potential | No data | Requires long-term ecotoxicity studies |
Q. How can the compound’s environmental impact be systematically evaluated in ecological risk assessments?
- Methodological Answer :
- PBT/vPvB Assessment : Measure persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity (EC50 for Daphnia magna) .
- Soil Mobility : Conduct column leaching experiments with varying pH (4–9) to assess adsorption coefficients (Kd) .
Q. What experimental designs are optimal for studying its role in chiral ligand frameworks for catalysis?
- Methodological Answer :
- Split-Plot Design : Test ligand-metal combinations (e.g., Pd vs. Ru) as main plots and solvent systems as subplots .
- Response Surface Methodology (RSM) : Optimize reaction variables (temperature, ligand loading) to maximize yield/ee .
Key Considerations for Data Interpretation
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
